molecular formula C9H13BClNO3 B6330909 3-Chloro-2-isobutoxypyridine-4-boronic acid CAS No. 2096339-80-7

3-Chloro-2-isobutoxypyridine-4-boronic acid

Cat. No.: B6330909
CAS No.: 2096339-80-7
M. Wt: 229.47 g/mol
InChI Key: FZEGKAKCTANYMX-UHFFFAOYSA-N
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Description

3-Chloro-2-isobutoxypyridine-4-boronic acid is a boronic acid derivative with a pyridine backbone substituted at the 2-position with an isobutoxy group, at the 3-position with a chlorine atom, and at the 4-position with a boronic acid moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures. Its reactivity is influenced by the electron-withdrawing chlorine and the steric bulk of the isobutoxy group, which may modulate its coupling efficiency and regioselectivity compared to analogs.

Properties

IUPAC Name

[3-chloro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGKAKCTANYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-2-isobutoxypyridine

Starting from 2,3-dichloropyridine:

  • Isobutoxylation : SNAr with isobutanol/K2CO3 in DMF at 120°C (8 hours).

  • Chlorination Retention : The 3-chloro group remains intact under these conditions.

Method 3: One-Pot Multistep Synthesis

Recent patents (CN107892699A/B) describe integrated approaches to minimize intermediate isolation:

StepReagents/ConditionsPurpose
14-Bromopyridine HCl, NaOH, tolueneDeprotonation and phase separation
2iPrMgCl·LiCl, ClB(NMe2)2Halogen-boron exchange
3Ethanol reflux, H2O additionBoronic acid formation

Key Data :

  • Overall Yield : 76% (reported in CN107892699B).

  • Purity : >99% (HPLC).

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Starting Material CostModerateHighLow
Steps433
Overall Yield55–65%60–70%70–76%
ScalabilityLimited by SNAr efficiencyChallenging low-temp stepsIndustrial-friendly
Key AdvantageSequential controlEarly boronationOne-pot efficiency

Optimization Insights :

  • Catalyst Selection : Pd(OAc)2/XPhos improves Miyaura borylation yields to >80%.

  • Solvent Systems : Sulfolane enhances stability of boron intermediates during distillation.

Critical Reaction Parameters and Troubleshooting

Temperature Sensitivity

  • Boronic acid decomposition occurs above 120°C; reactions requiring heating (e.g., SNAr) must use high-boiling solvents (e.g., sulfolane).

Purification Challenges

  • Diatomite Filtration : Removes Pd catalysts post-coupling (CN107892699B).

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product.

Byproduct Management

  • Polymerization : Additives like BHT (0.1 wt%) suppress free radical side reactions during chlorination .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-isobutoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Boronic esters.

    Reduction: Boranes.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-isobutoxypyridine-4-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-isobutoxypyridine-4-boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups on proteins, leading to the inhibition of enzyme activity or modulation of protein function. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Chlorine at the 3-position (vs. 5-position in 475275-69-5) creates distinct electronic environments, influencing electron density at the boronic acid site and cross-coupling efficiency.
  • Positional Isomerism : The boronic acid group’s position (3 vs. 4 on the pyridine ring) alters conjugation and steric accessibility, as seen in 1072946-19-0 .

Reactivity in Cross-Coupling Reactions

  • 3-Chloro-2-methoxypyridine-4-boronic acid : Demonstrated 94% purity (Thermo Scientific™) and reactivity in aryl-aryl couplings, with the methoxy group enhancing solubility in polar solvents .
  • 5-Fluoro-2-methoxypyridine-4-boronic acid : Fluorine’s electron-withdrawing effect increases oxidative stability but may reduce nucleophilicity compared to chlorine-substituted analogs .
  • Target Compound (Hypothetical) : The isobutoxy group’s bulk may necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases) to overcome steric barriers during transmetalation steps.

Q & A

Q. Critical Controls :

  • Temperature (0–60°C) to prevent side reactions.
  • Use of anhydrous solvents (e.g., THF) to avoid boronic acid hydrolysis.
  • Purification via column chromatography or recrystallization to isolate the product (>95% purity).

Advanced: How can researchers mitigate boronic acid instability during storage or catalytic reactions?

Answer:
Instability arises from:

  • Hydrolysis : Boronic acid converts to boroxin in humid conditions.
  • Oxidation : Exposure to air or light degrades the group.

Q. Mitigation Strategies :

  • Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials .
  • Stabilizers : Add 0.1–1% hydroquinone or BHT to inhibit oxidation.
  • In situ generation : Use protected boronate esters (e.g., pinacol ester), which are hydrolyzed to boronic acid during reactions .

Advanced: What experimental parameters minimize protodeboronation in Suzuki-Miyaura couplings with this compound?

Answer:
Protodeboronation (loss of B(OH)₂) is common under basic or oxidative conditions. Optimization involves:

ParameterOptimal ConditionEffect
Catalyst Pd(PPh₃)₄ or PdCl₂(dtbpf)Reduces oxidative degradation
Base K₂CO₃ or CsFMild bases avoid strong pH shifts
Temperature 60–80°CBalances reaction rate/stability
Solvent DME/H₂O (9:1)Stabilizes boronic acid

Yield improvements (70% → 90%) are achievable with ligand additives like SPhos .

Advanced: How does the steric profile of the isobutoxy group influence regiochemistry in derivatization reactions?

Answer:
The isobutoxy group’s steric bulk:

  • Blocks C-2 and C-3 positions : Directs electrophilic substitution (e.g., nitration, halogenation) to the C-5 position.
  • Affects metal coordination : In Pd-mediated couplings, the group can hinder transmetalation at C-2, favoring reactivity at C-4 (boronic acid site) or C-6.

Case Study :
In a Heck reaction, the isobutoxy group reduced C-2 arylation by 40% compared to methoxy analogs, demonstrating steric control .

Advanced: What analytical techniques resolve contradictions in NMR data for boronic acid derivatives of this compound?

Answer:
Discrepancies in ¹H/¹³C NMR signals (e.g., broad peaks due to B-OH exchange) can be addressed via:

  • Deuterated solvents : DMSO-d₆ or CD₃OD to stabilize boronic acid.
  • pH adjustment : Add 1 eq. NaOH to deprotonate B-OH, sharpening peaks.
  • 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing B-O vs. C-O linkages).
  • Complementary methods : IR (B-O stretch at ~1340 cm⁻¹) and mass spectrometry (ESI-MS for [M+H]+) .

Advanced: How does electronic modulation of the pyridine ring impact biological activity in drug discovery applications?

Answer:
The chlorine and boronic acid groups enable dual functionality:

  • Cl as a hydrogen-bond acceptor : Enhances binding to target proteins (e.g., kinase inhibitors).
  • Boric acid as a serine protease inhibitor : Forms reversible bonds with catalytic serine residues (e.g., proteasome inhibitors).

Q. Structure-Activity Relationship (SAR) :

  • Electron-withdrawing Cl : Increases metabolic stability (t₁/₂ improved by 2x vs. non-halogenated analogs).
  • Isobutoxy flexibility : Reduces cytotoxicity by minimizing non-specific membrane interactions .

Basic: What safety protocols are essential when handling this compound in a laboratory setting?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of boronic acid dust.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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